![molecular formula C24H20FN7O3 B2375712 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one CAS No. 942013-02-7](/img/structure/B2375712.png)
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C24H20FN7O3 and its molecular weight is 473.468. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential therapeutic implications.
Chemical Structure and Properties
The molecular structure of the compound features a triazolo-pyrimidine core linked to a piperazine moiety and a benzo[d][1,3]dioxole group. This unique combination may contribute to its biological activities.
Property | Value |
---|---|
Molecular Formula | C23H22N4O4 |
Molecular Weight | 406.45 g/mol |
IUPAC Name | This compound |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structural motifs. For instance, triazole and pyrimidine derivatives have shown significant inhibitory effects against various cancer cell lines. The compound has been evaluated for its cytotoxicity against several cancer types:
- Breast Cancer : In vitro studies demonstrated that related compounds exhibit IC50 values in the low micromolar range against MCF-7 and MDA-MB231 breast cancer cell lines. The specific IC50 values for this compound are yet to be published but are expected to follow similar trends based on structural analogs .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cancer proliferation and survival. Triazole-containing compounds often inhibit angiogenesis and may affect P-glycoprotein efflux pump activity, which is crucial for overcoming chemoresistance in cancer cells .
Other Biological Activities
Beyond anticancer effects, research into similar compounds suggests potential activities such as:
- Antimicrobial : Some derivatives have shown promising antimicrobial properties against various pathogens.
- Anti-inflammatory : Compounds with similar scaffolds have been reported to exhibit anti-inflammatory effects through modulation of cytokine release.
Case Studies
A detailed investigation into structurally related compounds has yielded insights into their pharmacological profiles:
Case Study 1: Triazole Derivatives
A study involving triazole derivatives demonstrated significant anticancer activity with IC50 values ranging from 0.21 nM to 27.66 μM against different cancer cell lines . These findings indicate that the triazole moiety is crucial for biological activity.
Case Study 2: Benzo[d][1,3]dioxole Compounds
Research on benzo[d][1,3]dioxole-containing compounds has shown their ability to inhibit angiogenesis and modulate cellular pathways critical for tumor growth . This suggests that the inclusion of a benzo[d][1,3]dioxole group may enhance the therapeutic efficacy of the compound.
Propiedades
IUPAC Name |
(Z)-3-(1,3-benzodioxol-5-yl)-1-[4-[3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN7O3/c25-17-2-1-3-18(13-17)32-24-22(28-29-32)23(26-14-27-24)31-10-8-30(9-11-31)21(33)7-5-16-4-6-19-20(12-16)35-15-34-19/h1-7,12-14H,8-11,15H2/b7-5- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACZZNAVNQASOMX-ALCCZGGFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)C=CC5=CC6=C(C=C5)OCO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC(=CC=C4)F)C(=O)/C=C\C5=CC6=C(C=C5)OCO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.